tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfanylpropan-2-yl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkylating agents such as methyl iodide (CH3I) or benzyl bromide (C6H5CH2Br) are used.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar carbamate derivatives in biological systems .
Medicine: this compound is investigated for its potential therapeutic applications, including its role as a prodrug. It can be used to deliver active pharmaceutical ingredients in a controlled manner .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The sulfanyl group can participate in redox reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: Used as a protecting group and in the synthesis of N-Boc-protected anilines.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Employed in the preparation of isobaric mix solutions for mass spectrometric analysis.
Uniqueness: tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying redox processes and developing new therapeutic agents .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
tert-butyl N-(1-sulfanylpropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17NO2S/c1-6(5-12)9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10) |
InChI Key |
NCVLQTCIRKDURX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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